DNA Gyrase-IN-3 (Compound 28, CAS: 2522667-08-7) is a highly specialized benzosuberone-dithiazole hybrid engineered as a targeted inhibitor of the bacterial DNA gyrase B (GyrB) ATPase domain. Unlike conventional fluoroquinolones that target the GyrA subunit, this compound disrupts the energy-supplying mechanism of DNA supercoiling [1]. It is primarily procured for advanced antimicrobial discovery pipelines, particularly those focused on overcoming multidrug-resistant (MDR) atypical respiratory pathogens and tuberculosis. Its unique molecular hybridization provides a robust, processable scaffold for developing next-generation antibiotics with a distinct mechanism of action that bypasses established resistance pathways [1].
Substituting DNA Gyrase-IN-3 with classical DNA gyrase inhibitors like Ciprofloxacin or Novobiocin fundamentally alters the experimental mechanism and resistance profile of a screening assay. Ciprofloxacin targets the GyrA cleavage-ligation active site, rendering it ineffective in assays involving fluoroquinolone-resistant strains with GyrA mutations [1]. While Novobiocin targets GyrB, it suffers from distinct permeability and cross-resistance limitations in certain Gram-negative models. DNA Gyrase-IN-3 provides a structurally distinct benzosuberone-thiazole pharmacophore that maintains superior potency against specific Gram-negative respiratory pathogens (e.g., H. influenzae) while demonstrating a highly favorable cytotoxicity profile in human lung cell models, making it a non-interchangeable precursor for targeted respiratory drug development [1].
In comparative antibacterial assays against bronchitis-causing bacteria, DNA Gyrase-IN-3 demonstrated significant outperformance against the clinical standard Ciprofloxacin. Specifically, against H. influenzae, DNA Gyrase-IN-3 achieved an MIC of 1.95 µg/mL, representing a 4-fold increase in potency over Ciprofloxacin. It also showed 2-fold higher activity against M. pneumoniae [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 1.95 µg/mL (H. influenzae) |
| Comparator Or Baseline | Ciprofloxacin (7.81 µg/mL) |
| Quantified Difference | 4-fold higher potency |
| Conditions | In vitro antibacterial assay against bronchitis-causing bacteria |
Justifies the selection of this specific scaffold over standard fluoroquinolones for developing targeted therapies against atypical, resistant respiratory infections.
DNA Gyrase-IN-3 avoids GyrA-mediated resistance by specifically targeting the ATPase subunit of DNA gyrase B. Biochemical assays confirm that the compound inhibits E. coli DNA gyrase supercoiling and ATPase activity at low micromolar concentrations, with an IC50 range of 5.41 to 15.64 µM [1]. This provides a mechanistically distinct baseline compared to GyrA inhibitors.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 5.41 - 15.64 µM |
| Comparator Or Baseline | GyrA inhibitors (e.g., Ciprofloxacin) which are inactive against the ATPase domain |
| Quantified Difference | Specific low-micromolar inhibition of the GyrB ATPase subunit |
| Conditions | E. coli DNA gyrase supercoiling and ATPase activity assays |
Essential for researchers needing a validated, processable GyrB-specific mechanism to bypass established GyrA-mediated fluoroquinolone resistance in screening cascades.
A major procurement hurdle for novel antibacterial scaffolds is non-specific eukaryotic toxicity. The benzosuberone-dithiazole series containing DNA Gyrase-IN-3 demonstrated a high safety profile when tested against normal human lung cells (WI-38), yielding IC50 values between 74.8 and 117 µM [1]. This establishes a wide selectivity window relative to its low-micromolar antibacterial MICs.
| Evidence Dimension | Mammalian Cell Cytotoxicity (IC50) |
| Target Compound Data | > 74 µM |
| Comparator Or Baseline | General cytotoxic antibacterial hits (often < 10 µM) |
| Quantified Difference | Wide selectivity window (>30-fold difference between antibacterial MIC and mammalian toxicity) |
| Conditions | In vitro cytotoxicity assay using WI-38 normal human lung fibroblasts |
Ensures that observed antibacterial activities are target-specific rather than the result of general eukaryotic toxicity, reducing false positives in downstream formulation and screening.
Due to its specific inhibition of the GyrB ATPase domain, DNA Gyrase-IN-3 is an ideal reference compound or starting scaffold for developing drugs against fluoroquinolone-resistant Gram-negative bacteria and M. tuberculosis, bypassing GyrA-mediated resistance mechanisms [1].
Given its superior 1.95 µg/mL MIC against H. influenzae compared to Ciprofloxacin, this compound is highly suited for in vitro models of bronchitis and atypical pneumonia, serving as a benchmark for novel respiratory therapeutics [1].
DNA Gyrase-IN-3 serves as a reliable positive control and structural benchmark in biochemical assays measuring DNA gyrase supercoiling and ATPase domain inhibition, providing a reproducible 5.41 - 15.64 µM IC50 baseline [1].